molecular formula C8H5N3O4 B14264782 4-(Azidocarbonyl)-2-hydroxybenzoic acid CAS No. 141111-53-7

4-(Azidocarbonyl)-2-hydroxybenzoic acid

Katalognummer: B14264782
CAS-Nummer: 141111-53-7
Molekulargewicht: 207.14 g/mol
InChI-Schlüssel: XYOOQPVBDPMDHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Azidocarbonyl)-2-hydroxybenzoic acid is an organic compound characterized by the presence of an azido group (-N₃) attached to a carbonyl group, which is further connected to a hydroxybenzoic acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(azidocarbonyl)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with azidocarbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to prevent decomposition of the azido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, given the potentially explosive nature of azides. Additionally, stringent safety protocols are implemented to handle and store azido compounds.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Azidocarbonyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amines: Formed through reduction or substitution reactions.

    Amides: Formed through the Schmidt reaction.

Wirkmechanismus

The mechanism of action of 4-(azidocarbonyl)-2-hydroxybenzoic acid involves the reactivity of the azido group. In nucleophilic substitution reactions, the azido group acts as a leaving group, allowing the introduction of various nucleophiles. In reduction reactions, the azido group is converted to an amine, releasing nitrogen gas. The Schmidt reaction involves the formation of an acylium ion, which rearranges to form an amine or amide .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-(Azidocarbonyl)-2-hydroxybenzoic acid is unique due to the presence of both an azido group and a hydroxybenzoic acid moiety. This combination allows for versatile reactivity and applications in various fields, making it a valuable compound in organic synthesis and research.

Eigenschaften

CAS-Nummer

141111-53-7

Molekularformel

C8H5N3O4

Molekulargewicht

207.14 g/mol

IUPAC-Name

4-carbonazidoyl-2-hydroxybenzoic acid

InChI

InChI=1S/C8H5N3O4/c9-11-10-7(13)4-1-2-5(8(14)15)6(12)3-4/h1-3,12H,(H,14,15)

InChI-Schlüssel

XYOOQPVBDPMDHX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)N=[N+]=[N-])O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.